(1S,5R)-6,6-dimethylnorpinan-2-one
Overview
Description
(1S,5R)-6,6-Dimethylnorpinan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies. This compound is part of the norpinane family, which is known for its rigid bicyclic framework. The presence of two methyl groups at the 6-position and a ketone functional group at the 2-position contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-dimethylnorpinan-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of allyl diazoacetate substrates using engineered myoglobin biocatalysts has been reported to yield cyclopropyl-γ-lactones, which can be further elaborated to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of complex organic compounds, including tertiary butyl esters, which can serve as intermediates in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Dimethylnorpinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone functional group and the rigid bicyclic structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to the formation of various substituted norpinane derivatives.
Scientific Research Applications
(1S,5R)-6,6-Dimethylnorpinan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which (1S,5R)-6,6-dimethylnorpinan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity against respiratory syncytial virus is attributed to its ability to inhibit viral replication by interacting with surface proteins of the virus . The compound’s rigid bicyclic structure allows it to fit into specific binding sites, thereby blocking the virus’s ability to penetrate host cells.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-2-oxabicyclo[3.3.0]-6-octen-3-one: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
(1S,5R)-3-oxabicyclo[3.1.1]heptane: Another bicyclic compound with a different arrangement of atoms and functional groups.
Uniqueness
(1S,5R)-6,6-Dimethylnorpinan-2-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 6-position. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFDKWMYCUEKSS-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=O)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=O)[C@H]1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77982-63-9 | |
Record name | Bicyclo(3.1.1)heptan-2-one, 6,6-dimethyl-, (1S,5R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077982639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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